2-(4-bromophenyl)aniline
Overview
Description
4’-Bromobiphenyl-2-ylamine is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom attached to one of the phenyl rings and an amine group attached to the other phenyl ring
Mechanism of Action
Target of Action
For instance, a compound named 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been examined for its effects on dopamine levels in the nucleus accumbens .
Mode of Action
For example, 2C-B was found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .
Biochemical Pathways
For instance, 2C-B was found to affect the dopamine pathway .
Result of Action
For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one showed promising antimicrobial activity and potential for developing novel antimicrobial agents .
Biochemical Analysis
Biochemical Properties
4’-Bromobiphenyl-2-ylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the key interactions is with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of various genes. Upon binding to AhR, 4’-Bromobiphenyl-2-ylamine triggers the upregulation of genes involved in biochemical and endocrine pathways . Additionally, this compound can interact with cytochrome P450 enzymes, influencing their activity and potentially affecting the metabolism of other compounds.
Cellular Effects
The effects of 4’-Bromobiphenyl-2-ylamine on various types of cells and cellular processes are profound. In particular, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of AhR by 4’-Bromobiphenyl-2-ylamine leads to changes in the expression of genes involved in detoxification and metabolic processes . This compound can also affect cell proliferation and apoptosis, making it a subject of interest in cancer research.
Molecular Mechanism
At the molecular level, 4’-Bromobiphenyl-2-ylamine exerts its effects through binding interactions with biomolecules. The binding of this compound to AhR results in the receptor’s translocation to the nucleus, where it binds to specific DNA sequences and regulates gene expression . Additionally, 4’-Bromobiphenyl-2-ylamine can inhibit or activate enzymes, such as cytochrome P450, by interacting with their active sites. These interactions lead to changes in enzyme activity and subsequent alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
The effects of 4’-Bromobiphenyl-2-ylamine can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to 4’-Bromobiphenyl-2-ylamine has been observed to cause persistent changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 4’-Bromobiphenyl-2-ylamine vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways . Toxic or adverse effects, such as weight loss and organ damage, have been observed at high doses, highlighting the importance of careful dosage management in experimental settings.
Metabolic Pathways
4’-Bromobiphenyl-2-ylamine is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 4’-Bromobiphenyl-2-ylamine, leading to the formation of various metabolites
Transport and Distribution
Within cells and tissues, 4’-Bromobiphenyl-2-ylamine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function . Understanding the transport mechanisms of 4’-Bromobiphenyl-2-ylamine is crucial for optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of 4’-Bromobiphenyl-2-ylamine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromobiphenyl-2-ylamine typically involves the bromination of biphenyl followed by the introduction of an amine group. One common method is the monobromination of biphenyl using bromine in the presence of a solvent such as dichloroethane and a catalyst. The reaction is carried out at ambient temperature, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of 4’-Bromobiphenyl-2-ylamine follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
4’-Bromobiphenyl-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding biphenyl-2-ylamine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of biphenyl-2,2’-dione.
Reduction: Formation of biphenyl-2-ylamine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Scientific Research Applications
4’-Bromobiphenyl-2-ylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of liquid crystals and other advanced materials
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Lacks the amine group, making it less reactive in certain biological contexts.
Biphenyl-2-ylamine: Lacks the bromine atom, affecting its electronic properties and reactivity.
4’-Bromobiphenyl-2-ylthiazole: Contains a thiazole ring, which imparts different biological activities.
Uniqueness
4’-Bromobiphenyl-2-ylamine is unique due to the presence of both a bromine atom and an amine group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical reactions and applications in scientific research .
Properties
IUPAC Name |
2-(4-bromophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKGRSWYBETH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463789 | |
Record name | 2-(4'-bromophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62532-98-3 | |
Record name | 2-(4'-bromophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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